molecular formula C36H49ClNPPd B13388082 CataCXium A-Pd-G2/Chloro[(di(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II)

CataCXium A-Pd-G2/Chloro[(di(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II)

Cat. No.: B13388082
M. Wt: 668.6 g/mol
InChI Key: QJKJIULTPCUPFN-UHFFFAOYSA-M
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Description

Ligand Design and Structural Influence on Palladium Coordination

The ligand framework of CataCXium A-Pd-G2 is engineered to optimize palladium coordination geometry and catalytic performance. The primary ligand, di(1-adamantyl)-N-butylphosphine, adopts a monodentate binding mode via its phosphorus atom, while the 2-aminobiphenyl group acts as a stabilizing ancillary ligand through nitrogen and carbon coordination. This bidentate interaction creates a distorted square-planar geometry around the palladium center, which is critical for facilitating oxidative addition and reductive elimination steps in cross-coupling cycles.

The electron-rich nature of the phosphine ligand arises from the strong σ-donor capacity of the adamantyl substituents, which increase electron density at the palladium center. This electronic enrichment lowers the activation energy for oxidative addition of aryl chlorides—a traditionally challenging substrate class for palladium catalysts. Additionally, the N-butyl chain introduces moderate flexibility, allowing the ligand to balance steric bulk with conformational adaptability during substrate binding.

Role of Adamantyl Substituents in Enhancing Thermal Stability and Reactivity

Adamantyl groups, with their rigid tricyclic hydrocarbon structure, impart exceptional thermal stability to CataCXium A-Pd-G2. The steric shielding provided by these substituents protects the palladium center from deleterious pathways such as ligand dissociation or nanoparticle formation, even at elevated temperatures. This stability is evidenced by the compound’s decomposition point at 220°C, which surpasses that of many conventional palladium catalysts.

The adamantyl moieties also modulate reactivity by creating a hydrophobic microenvironment around the metal center. This environment enhances solubility in nonpolar solvents (e.g., toluene or THF) and stabilizes transient intermediates during catalysis. In Suzuki-Miyaura reactions, the bulky adamantyl groups favor the formation of monophosphine-palladium complexes over less active bis-phosphine species, thereby maintaining high catalytic turnover.

Property Effect of Adamantyl Groups
Thermal Stability Decomposition at 220°C due to steric shielding
Solubility Improved in nonpolar solvents
Intermediate Stabilization Prevents aggregation and side reactions

Mechanistic Pathways in Suzuki-Miyaura Coupling Reactions

In Suzuki-Miyaura couplings, CataCXium A-Pd-G2 operates via a canonical palladium cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The catalyst’s ligand architecture profoundly influences each stage:

  • Oxidative Addition : The electron-rich palladium(0) species undergoes oxidative addition with aryl chlorides to form a Pd(II) intermediate. The adamantyl ligands accelerate this step by stabilizing the transition state through steric and electronic effects.
  • Transmetalation : The base-activated boronic acid transfers its organic group to the palladium center. Here, the 2-aminobiphenyl ligand facilitates boron-to-palladium transfer by modulating the electrophilicity of the Pd(II) intermediate.
  • Reductive Elimination : The final carbon-carbon bond formation occurs with retention of stereochemistry, driven by the ligand’s ability to stabilize the Pd(0) state post-elimination.

Notably, the catalyst’s performance in coupling aryl chlorides—a feat historically limited by sluggish oxidative addition—demonstrates its superiority over first-generation catalysts.

Kinetic Profiling of Buchwald-Hartwig Amination Using CataCXium A-Pd-G2

CataCXium A-Pd-G2 exhibits remarkable efficiency in Buchwald-Hartwig amination reactions, where aryl halides couple with amines to form C-N bonds. Kinetic studies reveal that the rate-determining step is typically the oxidative addition of the aryl halide, which is accelerated by the ligand’s electron-donating properties. The turnover frequency (TOF) for these reactions often exceeds 1,000 h$$^{-1}$$ under optimized conditions, attributable to the catalyst’s resistance to deactivation.

The bulky adamantyl groups also suppress undesired β-hydride elimination pathways, enabling the use of primary alkylamines without side-product formation. Furthermore, the ligand’s stability under basic conditions allows for low catalyst loadings (0.1–0.5 mol%), making the process economically viable for large-scale applications.

Properties

IUPAC Name

bis(1-adamantyl)-butylphosphane;chloropalladium(1+);2-phenylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39P.C12H10N.ClH.Pd/c1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h17-22H,2-16H2,1H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKJIULTPCUPFN-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H49ClNPPd
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

668.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CataCXium A-Pd-G2 involves the coordination of palladium with the ligand Chloro[(di(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]. The reaction typically occurs under inert conditions to prevent oxidation and involves the use of solvents such as toluene or THF (tetrahydrofuran). The reaction mixture is often heated to facilitate the formation of the palladium complex .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Reaction Mechanism and Ligand Effects

The catalytic activity of cataCXium A-Pd-G2 stems from its di(1-adamantyl)-N-butylphosphine ligand, which promotes ligand dissociation to form a 12-electron monoligated Pd(0) species (L₁Pd(0)). This species exhibits high reactivity in oxidative addition and reductive elimination steps . Key mechanistic features include:

  • Oxidative Addition : Bulky ligands facilitate ligand dissociation, enabling direct oxidative addition of aryl chlorides/bromides to form T-shaped intermediates stabilized by agostic interactions .

  • Reductive Elimination : Monoligated Pd complexes accelerate C–C bond formation compared to bisligated systems due to reduced steric hindrance .

Scope of Cross-Coupling Reactions

cataCXium A-Pd-G2 is compatible with diverse substrates and reaction conditions. Its applications include:

Suzuki-Miyaura Coupling

  • Substrates : Aryl/heteroaryl chlorides + potassium 1-(benzyloxy)alkyltrifluoroborates .

  • Conditions : Weak bases (e.g., K₃PO₄, K₂CO₃) at room temperature .

  • Outcome : High yields of protected secondary alcohols .

Buchwald-Hartwig Amination

  • Substrates : Aryl halides + amines .

  • Conditions : Elevated temperatures (80–110°C) with phosphate bases .

Heck, Negishi, and Stille Couplings

  • Versatility : Effective in forming C–C bonds with alkenes (Heck), organozinc reagents (Negishi), and organostannanes (Stille) .

Table 1: Reaction Conditions Supported by cataCXium A-Pd-G2

Reaction TypeSubstratesBaseTemperature
Suzuki-Miyaura CouplingAryl chlorides, trifluoroboratesK₃PO₄/K₂CO₃Room temperature
Buchwald-Hartwig CouplingAryl bromides, aminesCs₂CO₃80–110°C
Hiyama CouplingAryl chlorides, siloxanesKF60–100°C

Table 2: Advantages Over First-Generation Catalysts

FeatureG1 CatalystsG2 (cataCXium A-Pd-G2)
Base RequirementsStrong bases (e.g., NaOt-Bu)Weak bases (e.g., K₃PO₄)
Activation TemperatureElevated (>40°C)Room temperature
Substrate ToleranceLimited to aryl bromidesCompatible with aryl chlorides

Key Research Findings

  • Efficiency with Aryl Chlorides : Unlike many catalysts requiring aryl bromides/iodides, cataCXium A-Pd-G2 activates challenging aryl chlorides due to its electron-rich, bulky phosphine ligand .

  • Low Catalyst Loading : Achieves turnover numbers (TON) >1,000 in Suzuki-Miyaura reactions, minimizing palladium residues .

  • Air Stability : The precatalyst is stable under inert atmospheres but decomposes at 220°C .

Practical Considerations

  • Storage : Store under nitrogen/argon at 2–8°C to prevent ligand oxidation .

  • Safety : Classified as irritant (Xi) with hazard code 36/37/38 .

cataCXium A-Pd-G2 represents a versatile tool for modern organic synthesis, enabling efficient cross-couplings under mild conditions while addressing limitations of earlier catalyst generations. Its design principles continue to inform the development of third-generation systems .

Scientific Research Applications

CataCXium A-Pd-G2, also known as Chloro[(di(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II), is a Buchwald's second-generation catalyst that is useful as a palladium source . It plays a significant role in organic synthesis, particularly in carbon-carbon bond formation, and has implications for medicinal chemistry. CataCXium A Pd G2 has the CAS number 1375477-29-4 .

Scientific Research Applications

CataCXium A Pd G2 is used in a variety of scientific research applications:

  • Chemistry It is utilized extensively in organic synthesis for cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings.
  • Biology The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
  • Medicine It plays a role in the creation of new pharmaceuticals and therapeutic agents.
  • Industry This compound is used in the production of fine chemicals, polymers, and advanced materials.

Enabling Synthesis in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a method used in drug development where small chemical fragments are identified as starting points for developing new drugs. These fragments bind to a specific biological target, such as a protein, and are then chemically linked or modified to create larger, more potent drug candidates .
CataCXium A-Pd-G2 plays a crucial role in enabling synthesis for FBDD.

Suzuki-Miyaura Reaction

CataCXium A Pd G2 can be employed as a palladium source in the Suzuki-Miyaura reaction. This reaction is used for the coupling of potassium 1-(benzyloxy)alkyltrifluoroborates with aryl and heteroaryl chlorides to yield protected secondary alcohols .
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or boronate ester) and a halide.

Reactions with Aryl Bromides and Chlorides

Both aryl bromides and chlorides perform well, but chlorides consistently provide superior results . The more electronegative halide (Cl > Br) increases the electrophilicity of the organopalladium halide intermediate and escalates the rate at which this oxidative addition adduct undergoes transmetalation with the newly formed boronic acid .

Comparison of Yields in Various Reactions

Reaction TypeSubstrate TypeYield (%)
Suzuki-MiyauraAryl Halides100
SonogashiraAromatic Halides with Alkynes98
AminocarbonylationElectron-Rich Aryl Bromides96
Direct ArylationPyridinecarboxylic Acids85

Mechanism of Action

The mechanism by which CataCXium A-Pd-G2 exerts its effects involves the formation of a palladium complex with the ligand. This complex facilitates the oxidative addition of the substrate, followed by transmetalation and reductive elimination steps, leading to the formation of the desired product. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

Comparison with Similar Palladium Catalysts

Structural and Molecular Comparisons

The table below summarizes key structural and molecular characteristics of CataCXium A-Pd-G2 and analogous palladium catalysts:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Ligand Features CAS Number References
CataCXium A-Pd-G2 C₃₈H₅₀ClNPPd* ~750 (estimated) Di(1-adamantyl)-N-butylphosphine 1375477-29-4
tBuXPhos Pd G1 C₃₇H₅₅ClNPPd 686.70 Bis(2-methyl-2-propanyl)/triisopropyl biphenylyl phosphine 1142811-12-8
DavePhos Palladacycle Gen. 2 C₃₈H₄₆ClN₂PPd 703.63 Dicyclohexylphosphino/dimethylamino 359803-53-5
Chloro(1-t-butylindenyl)[dicyclohexylphosphino-methoxy]Pd(II) C₃₉H₅₂ClO₂PPd 723.06 Dicyclohexylphosphino/methoxy biphenyl 1779569-07-1
CataCXium A-Pd-G3 (3rd Gen) N/A (dichloromethane adduct) N/A Diadamantyl-N-butylphosphine/methanesulfonato N/A

Key Observations:

  • Electronic Effects: The electron-rich diadamantylphosphine in CataCXium A-Pd-G2 facilitates oxidative addition of aryl chlorides, a challenge for less electron-donating ligands like dicyclohexylphosphino .
Reaction Scope and Efficiency
  • CataCXium A-Pd-G2 : Effective in Suzuki-Miyaura couplings of aryl chlorides at low catalyst loadings (0.5–2 mol%), with yields >90% reported for protected alcohol synthesis . Also excels in reductive carbonylation using synthesis gas, avoiding harsh reductants .
  • tBuXPhos Pd G1 : Optimized for bulky substrates in Buchwald-Hartwig aminations, but requires higher temperatures (100–120°C) compared to CataCXium A-Pd-G2 .
  • DavePhos Palladacycle Gen. 2 : Used in couplings of aryl bromides and chlorides with secondary amines, but less efficient for electron-deficient substrates than CataCXium .
  • Chloro(1-t-butylindenyl)[dicyclohexylphosphino]Pd(II): Specialized for aryl chloride aminations, achieving turnover numbers (TON) up to 10,000 in industrial settings .
Stability and Handling
  • CataCXium A-Pd-G2 is air-stable in solid form but moisture-sensitive, requiring inert storage (Hazard Code: Xi; H315-H319) .
  • DavePhos Gen. 2 and tBuXPhos Pd G1 exhibit similar stability profiles, while methanesulfonato-based CataCXium A-Pd-G3 (3rd Gen) offers improved solubility in polar solvents .

Research Findings and Advantages

  • Superior Carbonylation : CataCXium A-Pd-G2 outperforms PdCl₂(dppp) () in alkoxycarbonylation, achieving 85–95% yields under mild conditions (80°C, 1 atm CO) .
  • Comparison with Third-Generation Catalysts : CataCXium A-Pd-G3 shows enhanced activity in methanesulfonato-mediated couplings but requires higher catalyst loadings (2–5 mol%) than CataCXium A-Pd-G2 .

Biological Activity

CataCXium A-Pd-G2, also known as Chloro[(di(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II), is a second-generation palladium catalyst primarily utilized in cross-coupling reactions such as the Suzuki-Miyaura reaction. This compound has garnered attention not only for its catalytic properties but also for its potential biological activities, particularly in the field of medicinal chemistry.

  • Molecular Formula : C36H49ClNPPd
  • Molecular Weight : 668.64 g/mol
  • CAS Number : 1375477-29-4

The structure of CataCXium A-Pd-G2 features a palladium center coordinated to a chlorinated ligand, which includes a bulky phosphine moiety that enhances its reactivity and selectivity in various chemical transformations, including those relevant for biological applications .

Biological Activity Overview

CataCXium A-Pd-G2 has been investigated for its role in synthesizing biologically active compounds. The palladium-catalyzed reactions it facilitates are crucial for constructing complex organic molecules that may possess therapeutic properties.

1. Catalytic Applications in Drug Development

The compound is employed in the synthesis of various pharmaceuticals through cross-coupling reactions. For instance, it has been used effectively to couple aryl and heteroaryl chlorides with boronic acids, yielding products that can be further modified into drug candidates . The efficiency of CataCXium A-Pd-G2 in these reactions suggests potential applications in developing new therapeutic agents.

2. Case Studies

Several studies highlight the compound's utility in synthesizing complex molecules:

  • Study on Trifluoromethylated Alkenes : CataCXium A-Pd-G2 was utilized to rapidly access diverse trifluoromethyl-substituted alkenes, demonstrating its effectiveness in creating compounds with potential biological activity .
  • Importance in Polymer Chemistry : Research indicated that CataCXium A-Pd-G2 was more effective than other catalysts for unstoichiometric Suzuki-Miyaura coupling polymerizations, which are fundamental in producing materials with specific biological functionalities .

Comparative Efficacy

The performance of CataCXium A-Pd-G2 compared to other palladium catalysts can be summarized as follows:

Catalyst TypeYield (%)Reaction ConditionsComments
CataCXium A-Pd-G274%120 °C, PhMe/Aq Cs2CO3Superior yields for arylation reactions
Other Pd Catalysts21%Similar conditionsLower yields and selectivity

This table illustrates that CataCXium A-Pd-G2 consistently provides higher yields under comparable conditions, indicating its superior catalytic activity.

Mechanistic Insights

The mechanism underlying the biological activity of CataCXium A-Pd-G2 involves oxidative addition and transmetalation steps typical of palladium-catalyzed cross-coupling reactions. The bulky phosphine ligand stabilizes the palladium center and enhances the electrophilicity of the aryl halide, facilitating efficient coupling with boron reagents .

Q & A

Q. Table 1: Example Protocol for Suzuki-Miyaura Coupling

ParameterCondition
SubstrateAryl chloride + Boronic acid
Catalyst Loading1 mol%
SolventToluene
BaseK3_3PO4_4 (2 equiv)
Temperature90°C, 12–24 h
Yield Range70–95% (reported for similar systems)

Advanced: How does the di(1-adamantyl)-N-butylphosphine ligand influence catalytic activity and stability compared to other phosphine ligands?

Answer:
The di(1-adamantyl)-N-butylphosphine ligand confers:

  • Enhanced Steric Bulk: The adamantyl groups shield the Pd center, reducing undesired side reactions (e.g., β-hydride elimination) and stabilizing reactive intermediates .
  • Electron-Donating Effects: The ligand’s electron-rich nature accelerates oxidative addition steps, particularly for challenging substrates like aryl chlorides .
  • Thermal Stability: Decomposition occurs at 220°C, higher than less bulky ligands (e.g., PCy3_3, which degrades ~180°C), enabling high-temperature applications .

Q. Comparative Table 2: Ligand Effects on Catalytic Performance

Ligand TypeSubstrate ScopeThermal Stability (°C)Turnover Frequency (TOF)*
Di(1-adamantyl)-N-butylAryl chlorides, bromides220 (decomp.)High
DicyclohexylphosphineBromides, iodides~180Moderate
Tri-tert-butylphosphineActivated chlorides~200Low

*TOF data inferred from coupling efficiencies in and patent examples .

Basic: What characterization techniques confirm the integrity of CataCXium A-Pd-G2 post-synthesis?

Answer:
Key methods include:

  • 31^{31}P NMR Spectroscopy: Confirms ligand coordination (δ ~20–30 ppm for phosphine-Pd complexes) and absence of free ligand .
  • X-ray Crystallography: Resolves the Pd center’s geometry (typically square planar) and ligand arrangement .
  • Elemental Analysis: Matches calculated (C36_{36}H49_{49}ClNPPd) and observed C/H/N percentages (tolerance ±0.3%) .
  • Thermogravimetric Analysis (TGA): Validates thermal stability up to 220°C under inert atmospheres .

Advanced: How to resolve contradictions in reported catalytic performance for Negishi couplings under varying base conditions?

Answer:
Conflicting data often arise from:

  • Base Sensitivity: Strong bases (e.g., LiHMDS) may deprotonate substrates prematurely, while weak bases (e.g., NaOAc) slow transmetallation.
  • Solvent-Base Interactions: Polar aprotic solvents (DMF, THF) can stabilize intermediates but may destabilize the catalyst .

Methodological Recommendations:

Systematic Screening: Test bases (K2_2CO3_3, CsF, Et3_3N) in parallel at 0.5–3.0 equivalents.

In Situ Monitoring: Use 19^{19}F NMR or GC-MS to track intermediate formation and catalyst decomposition.

Additive Effects: Introduce ZnCl2_2 (0.1 equiv) to stabilize organozinc reagents, improving reproducibility .

Basic: What are the storage and handling protocols for CataCXium A-Pd-G2?

Answer:

  • Storage: Under inert gas (N2_2 or Ar) at 2–8°C in a dark, moisture-free environment .
  • Handling: Use Schlenk techniques or gloveboxes to prevent oxidation.
  • Safety: Avoid skin/eye contact (Hazard Code Xi; rinse with water immediately) .

Advanced: Can CataCXium A-Pd-G2 be adapted for enantioselective transformations?

Answer:
While not inherently chiral, modifications include:

  • Chiral Co-Ligands: Pair with (R)-BINAP or Josiphos derivatives to induce asymmetry in allylic alkylations .
  • Substrate-Ligand Matching: Bulky substrates (e.g., tetra-ortho-substituted biaryls) may exploit the ligand’s steric profile for atroposelectivity .
  • Mechanistic Studies: Use DFT calculations to model Pd-ligand-substrate interactions for rational design .

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